Diphenylmethane
CAS No.: 101-81-5
Cat. No.: VC20984661
Molecular Formula: C13H12
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101-81-5 |
|---|---|
| Molecular Formula | C13H12 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | benzylbenzene |
| Standard InChI | InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 |
| Standard InChI Key | CZZYITDELCSZES-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2 |
| Boiling Point | 265.0 °C 264.5 °C |
| Colorform | Orthorhombic needles Long, colorless needles Liquid |
| Flash Point | 266 °F (130 °C) (CLOSED CUP) |
| Melting Point | 25.2 °C 25.4 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Diphenylmethane appears as a colorless to pale yellow substance that can exist as a liquid or low-melting solid depending on ambient temperature . It possesses a pleasant aromatic odor often described as reminiscent of oranges . The compound exhibits limited water solubility but dissolves readily in common organic solvents including ethanol, ether, benzene, and chloroform .
Table 1: Physical Properties of Diphenylmethane
Spectroscopic Properties
Diphenylmethane exhibits moderate ultraviolet (UV) absorption properties, a characteristic that makes it potentially useful in sunscreen formulations as a UV filter or absorber . This property arises from the conjugated aromatic system present in the molecular structure.
Synthesis Methods
Several synthetic routes have been developed for the preparation of diphenylmethane. These methods primarily involve different coupling reactions and condensations.
Friedel-Crafts Alkylation
The most common industrial method for diphenylmethane synthesis is the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of Lewis acid catalysts . This reaction follows the equation:
C₆H₅CH₂Cl + C₆H₆ → (C₆H₅)₂CH₂ + HCl
Various Lewis acid catalysts can facilitate this reaction, including:
Alternative Synthesis Routes
Several other methods have been documented for diphenylmethane synthesis:
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Reaction of benzene and benzyl alcohol with catalysts such as boron fluoride, hydrogen fluoride, or beryllium chloride .
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Condensation of benzene with methylene chloride in the presence of aluminum chloride .
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Reaction of benzene with formaldehyde, ethanol, and concentrated sulfuric acid .
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Reduction of benzophenone using:
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Condensation of benzylmagnesium chloride with benzene in the presence of small amounts of magnesium and water .
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Catalytic synthesis from benzene and formalin using water-tolerant solid acids like HY zeolite at 80°C, which represents an environmentally preferable alternative to processes using excess sulfuric acid .
Chemical Reactivity
General Reactivity
Diphenylmethane displays notable chemical stability under normal conditions, though it can participate in various reactions typical of aromatic and methylene-containing compounds . Despite its general stability, the compound can undergo several reaction types:
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Oxidation reactions
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Reduction processes
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Halogenation
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Condensation reactions to form larger, more complex molecular structures
Methylene Group Reactivity
One of the most significant aspects of diphenylmethane's reactivity is the acidity of its methylene group. The C-H bond in the methylene position is relatively weak, with a bond dissociation energy of 82 kcal mol⁻¹ (340 kJ mol⁻¹) . This value is considerably lower than the bond dissociation energies observed in comparable compounds:
The methylene group has a pKa of approximately 32.2, making it mildly acidic and susceptible to deprotonation by strong bases like sodium amide :
(C₆H₅)₂CH₂ + NaNH₂ → (C₆H₅)₂CHNa + NH₃
The resulting carbanion can undergo alkylation reactions. For example, treatment with n-bromobutane produces 1,1-diphenylpentane in excellent yield (92%) :
(C₆H₅)₂CH⁻ + CH₃CH₂CH₂CH₂Br → (C₆H₅)₂CHCH₂CH₂CH₂CH₃ + Br⁻
Similar alkylation reactions have been demonstrated using various alkyl halides, including both primary halides (benzyl chloride, β-phenylethyl chloride, n-octyl bromide) and secondary halides (benzhydryl chloride, α-phenylethyl chloride, isopropyl chloride), typically providing yields between 86-99% .
Applications
Diphenylmethane finds utility across multiple industrial and research sectors due to its unique properties and reactivity profile.
Chemical Synthesis
Diphenylmethane serves as:
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A precursor in the synthesis of dendrimeric polycyclic aromatic hydrocarbons (PAHs)
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A starting material for the preparation of diphenylmethyl potassium (DPMK), an important polymerization initiator
Pharmaceutical Applications
The diphenylmethane structure represents a crucial pharmacophore in medicinal chemistry:
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Numerous diphenylmethane derivatives function as antihistamines and anticholinergics, including captodiame, diphenhydramine, doxylamine, hydroxyzine, and pheniramine
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Recent research has explored diphenylmethane derivatives as potential antibacterial agents, particularly as FabI inhibitors with activity against both Gram-positive and Gram-negative bacteria
Industrial Applications
In industrial contexts, diphenylmethane and its derivatives have gained significance in:
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Fragrance and perfume formulations, exploiting its pleasant aromatic odor profile
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Potential application in sunscreen formulations as a UV filter or absorber
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Development of insulating materials as alternatives to polychlorinated biphenyls (PCBs)
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Synthesis of luminogens for aggregation-induced emission (AIE) applications
Derivatives and Related Compounds
Pharmaceutical Derivatives
Numerous pharmaceutically active compounds contain the diphenylmethane skeleton or are derived from it. These include:
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Diphenhydramine - a first-generation antihistamine with sedative properties
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Doxylamine - an antihistamine used in sleep aids and combination cold medications
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Hydroxyzine - an antihistamine with anxiolytic properties
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Pheniramine - an antihistamine used in allergy medications
Related Compounds
Diphenylmethane belongs to a family of structurally related compounds:
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Toluene (methylbenzene or phenylmethane) - contains one phenyl group attached to a methyl group
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Triphenylmethane - contains three phenyl groups attached to a methane carbon
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Tetraphenylmethane - contains four phenyl groups attached to a methane carbon
Functional Derivatives
Several functional derivatives of diphenylmethane have significant industrial importance:
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Diphenylmethane diisocyanate (MDI) - a primary component in the production of polyurethane foams
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Diphenylmethanol (benzhydrol) - used in organic synthesis and as a pharmaceutical intermediate
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